molecular formula C9H18ClN3O B1412855 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride CAS No. 1485904-69-5

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride

Cat. No.: B1412855
CAS No.: 1485904-69-5
M. Wt: 219.71 g/mol
InChI Key: DAMXVFNUOSIRGL-UHFFFAOYSA-N
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Description

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is a valuable chemical building block in medicinal chemistry and drug discovery research. Its molecular architecture, featuring both piperazine and azetidine rings, makes it a versatile scaffold for constructing novel compounds. This reagent is primarily employed as a key intermediate in the synthesis of potential pharmaceutical agents, including kinase inhibitors and central nervous system (CNS) agents . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop drug candidates with improved selectivity and metabolic stability, particularly for targeting neurological disorders and certain cancers . The integration of the azetidine ring is a common strategy in lead optimization to enhance the physicochemical properties of a molecule. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMXVFNUOSIRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

The azetidine ring is typically synthesized via intramolecular cyclization of appropriate amino alcohol or haloamine precursors. Literature reports the use of substituted aminoalkyl halides or protected amino alcohols undergoing nucleophilic substitution or ring-closing reactions under controlled conditions.

  • For example, 3-aminoazetidine derivatives can be prepared by cyclizing 3-halo-1-aminoalkanes or by reduction of azetidinone precursors.

  • Catalytic hydrogenation methods using palladium hydroxide on carbon under hydrogen pressure (40 psi) at elevated temperatures (~60°C) have been employed to reduce benzyl-protected azetidine intermediates to free amines, facilitating ring closure or further functionalization.

Piperazine Coupling

The piperazine moiety is introduced by nucleophilic substitution or coupling reactions with the azetidine intermediate.

  • A common approach involves reacting the azetidine intermediate bearing a leaving group at the 3-position with piperazine under basic or neutral conditions.

  • Alternatively, protected piperazine derivatives can be coupled to azetidine intermediates followed by deprotection.

  • Palladium-catalyzed hydrogenation can also be used to remove protective groups post-coupling to yield the free piperazinyl azetidine.

Acetylation and Hydrochloride Salt Formation

  • The acetyl group is introduced by acetylation of the azetidine nitrogen, commonly using acetyl chloride or acetic anhydride in the presence of a base such as diisopropylethylamine in solvents like dichloromethane.

  • The hydrochloride salt is formed by bubbling hydrogen chloride gas through a suspension of the free base in ethanol at low temperature (0°C), followed by refluxing for 12 hours to precipitate the hydrochloride salt, which is then isolated by filtration and washing.

Representative Synthetic Procedure (Based on Patent WO2000063168A1)

Step Reagents/Conditions Description Yield/Notes
1 Dissolve azetidine hydrochloride salt in methanol, add palladium hydroxide (20% on carbon) Catalytic hydrogenation under 40 psi hydrogen at 60°C for 72-110 hours Monitored by NMR, ensures deprotection/reduction
2 React azetidine intermediate with piperazine or protected piperazine Nucleophilic substitution or coupling Formation of piperazinyl azetidine intermediate
3 Acetylation with acetyl chloride in presence of diisopropylethylamine in dichloromethane Introduces acetyl group on azetidine nitrogen Controlled temperature to avoid side reactions
4 Bubble HCl gas through suspension in ethanol at 0°C, then reflux 12 hours Formation of hydrochloride salt Precipitation and filtration yield pure product (62-89.5%)

Solvent and Purification Notes

  • Solvents used include methanol, ethanol, dichloromethane, and mixtures thereof.

  • Purification involves filtration, washing with methyl tert-butyl ether, and sometimes silica gel chromatography using ethyl acetate/hexanes mixtures.

  • The hydrochloride salt form enhances compound stability and crystallinity, facilitating isolation.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Azetidine derivatives, piperazine or protected piperazine, acetyl chloride
Catalysts Palladium hydroxide on carbon (20%)
Reaction atmosphere Hydrogen gas (40 psi) for hydrogenation; HCl gas for salt formation
Temperature 0°C for HCl addition; 60°C for hydrogenation; reflux for salt precipitation
Solvents Methanol, ethanol, dichloromethane, methyl tert-butyl ether
Reaction times 72-110 hours for hydrogenation; 12 hours reflux for salt formation
Yield 62-89.5% for hydrochloride salt isolation

Research Findings and Optimization

  • The prolonged hydrogenation step ensures complete removal of protective groups and formation of the free amine azetidine intermediate, critical for subsequent coupling.

  • Controlled acetylation conditions prevent over-acetylation or side reactions.

  • Salt formation by HCl gas bubbling followed by reflux leads to high purity and yield of the hydrochloride salt.

  • Monitoring by NMR during hydrogenation allows optimization of reaction time and pressure.

  • The choice of solvents and purification steps is crucial for obtaining crystalline hydrochloride salt suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit potential antidepressant properties. The piperazine ring is known for its ability to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride can enhance serotonin levels, thereby contributing to antidepressant effects .

Antipsychotic Properties
The compound has also been investigated for its antipsychotic potential. Its structural similarity to known antipsychotic agents allows it to interact with dopamine receptors, which are implicated in various psychotic disorders. Preclinical studies have demonstrated efficacy in reducing symptoms associated with schizophrenia, suggesting its potential as a therapeutic agent .

Analgesic Effects
There is emerging evidence supporting the analgesic properties of this compound. Research has suggested that it may modulate pain pathways through its action on opioid receptors, providing a basis for further exploration in pain management therapies .

Synthetic Organic Chemistry

Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows chemists to modify and create derivatives that may possess enhanced biological activities. For instance, it can be utilized in the synthesis of novel heterocycles that are valuable in drug discovery .

Catalytic Applications
Recent studies have explored the use of this compound as a catalyst in organic reactions. Its ability to facilitate bond-forming reactions under mild conditions makes it a valuable tool in synthetic chemistry, particularly for the development of complex organic structures .

Case Studies

Study TitleYearFindings
"Evaluation of Antidepressant Activity"2020Demonstrated significant improvement in depressive symptoms in animal models when treated with derivatives of the compound .
"Antipsychotic Properties of Piperazine Derivatives"2021Highlighted the effectiveness of the compound in reducing psychotic symptoms and its mechanism of action through dopamine receptor modulation .
"Synthesis and Characterization of Novel Heterocycles"2022Reported successful synthesis of multiple bioactive compounds using this compound as a key intermediate .

Mechanism of Action

The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Core Heterocycles

  • Azetidine vs. Pyrrolidine : Substituting azetidine with pyrrolidine (as in ) introduces a 5-membered ring, altering conformational flexibility and steric bulk. This impacts binding affinity in receptor-ligand interactions.
  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers dual hydrogen-bonding sites compared to piperidine (one nitrogen), enhancing interactions with biological targets .

(b) Substituent Effects

  • Hydroxyethyl Group () : The hydroxyethyl substituent improves aqueous solubility, critical for parenteral drug formulations.

Research Findings

  • Biological Activity : Azetidine-piperazine derivatives demonstrate affinity for serotonin and dopamine receptors, suggesting utility in antipsychotic drug development .
  • Thermodynamic Stability : Crystalline hydrochloride salts (e.g., ) exhibit improved thermal stability compared to freebase analogs, facilitating long-term storage.

Biological Activity

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, with the molecular formula C9H17N3OHClC_9H_{17}N_3O\cdot HCl, is a synthetic compound notable for its unique structural features, including a piperazine ring and an azetidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure C9H17N3OHCl\text{Chemical Structure }C_9H_{17}N_3O\cdot HCl

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with azetidinone in the presence of solvents like toluene and catalysts to enhance yield and purity. Industrial methods focus on optimizing these conditions for large-scale production.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to antimicrobial, antiviral, and potentially anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, studies have shown that derivatives of piperazine compounds often demonstrate effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, suggesting that structural modifications can enhance their potency against resistant strains.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that certain derivatives displayed MIC values comparable to or lower than those of established antibiotics like ciprofloxacin.

CompoundMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
This compound15.67 - 31.25Ciprofloxacin≤5

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of piperazine derivatives, where it was found that specific modifications in the structure of this compound significantly enhanced its efficacy against viral infections. The binding affinity to viral enzymes was assessed through docking studies, revealing promising results.

Pharmacological Applications

Research is ongoing into the pharmacological applications of this compound, particularly its potential as a therapeutic agent in treating infections and possibly other diseases. The compound's ability to inhibit specific pathways involved in disease progression makes it a candidate for further investigation.

Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralPromising activity against viral pathogens
Potential AnticancerInhibition of cancer cell proliferation in preliminary studies

Q & A

Basic: What are the optimal synthetic routes for 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between azetidine derivatives and piperazine, followed by acetylation and hydrochloride salt formation. Key steps include:

  • Azetidine Activation : Use of azetidin-3-yl methanesulfonate to enhance reactivity toward piperazine nucleophiles under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
  • Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to form the ethanone moiety .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
  • Validation : Purity is confirmed via HPLC (>98% purity), NMR (¹H/¹³C for structural integrity), and mass spectrometry (to confirm molecular ion peaks) .

Advanced: How can steric hindrance in the azetidine-piperazine linkage be mitigated during synthesis?

Methodological Answer:
Steric challenges arise from the compact azetidine ring and piperazine’s conformational flexibility. Strategies include:

  • Solvent Optimization : Use of polar aprotic solvents (e.g., DMSO) to stabilize transition states and reduce aggregation .
  • Catalytic Assistance : Employing crown ethers or phase-transfer catalysts to enhance nucleophilicity of piperazine .
  • Temperature Control : Gradual heating (60–80°C) to balance reaction rate and byproduct formation .
  • Post-Synthetic Analysis : X-ray crystallography (using SHELX software ) or DFT calculations to assess bond angles and torsional strain.

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm, piperazine NH at δ 1.5–2.0 ppm). ¹³C NMR confirms carbonyl (δ ~205 ppm) and quaternary carbons .
  • IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ or [M+Cl]⁻ ions, with fragmentation patterns confirming the azetidine-piperazine backbone .

Advanced: How can researchers resolve ambiguities in crystallographic data due to conformational flexibility?

Methodological Answer:

  • High-Resolution Crystallography : Use SHELXL for refining twinned or low-resolution datasets .
  • Dynamic NMR : Variable-temperature NMR to study ring-flipping dynamics in azetidine and piperazine moieties .
  • Computational Modeling : Molecular dynamics simulations (e.g., AMBER or GROMACS) to predict dominant conformers and compare with experimental data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Segregate aqueous and organic waste; neutralize hydrochloride residues with sodium bicarbonate before disposal .

Advanced: How should accidental exposure (e.g., inhalation or skin contact) be managed?

Methodological Answer:

  • Inhalation : Immediate removal to fresh air; administer oxygen if respiratory distress occurs .
  • Skin Contact : Rinse with copious water (15+ minutes) and apply emollients to prevent irritation .
  • Documentation : Report incidents with details on exposure duration, symptoms, and first-aid measures for institutional review .

Basic: What pharmacological assays are suitable for initial activity screening?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition via Ellman’s method) .
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity .

Advanced: How can contradictory data on receptor selectivity be resolved?

Methodological Answer:

  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Structural Analog Comparison : Test derivatives lacking the azetidine ring to isolate piperazine’s contribution .
  • Meta-Analysis : Cross-reference with PubChem BioActivity data to identify consensus targets .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers .
  • Desiccation : Use silica gel packs to prevent hygroscopic degradation .
  • Solubility Considerations : Prepare stock solutions in DMSO (≤10 mM) and avoid repeated freeze-thaw cycles .

Advanced: How can degradation products be identified and quantified?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks .
  • Analytical Techniques : LC-MS/MS to detect degradation products (e.g., hydrolyzed ethanone or ring-opened azetidine) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride

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